molecular formula C22H18Cl2N4OS B2911963 7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1242864-57-8

7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2911963
CAS No.: 1242864-57-8
M. Wt: 457.37
InChI Key: NLVNJYAJCOMHCO-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and piperazine groups. Common reagents and conditions include:

    Starting materials: Thienopyrimidine derivatives, chlorophenyl compounds, piperazine.

    Reagents: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperatures and inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases, subject to further research and clinical trials.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one: can be compared with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4OS/c23-15-5-3-4-14(12-15)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)18-7-2-1-6-17(18)24/h1-7,12-13H,8-11H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVNJYAJCOMHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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